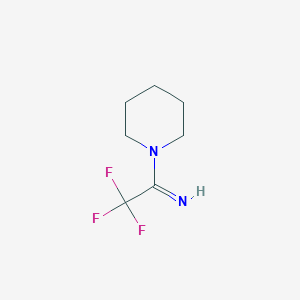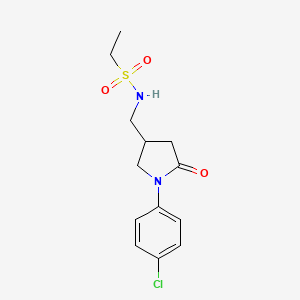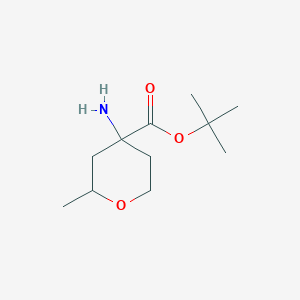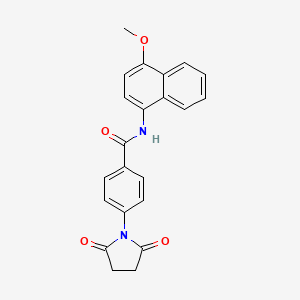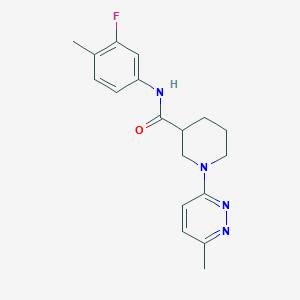![molecular formula C7H10O B2824913 1-methylbicyclo[3.1.0]hexan-4-one CAS No. 14845-46-6](/img/structure/B2824913.png)
1-methylbicyclo[3.1.0]hexan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methylbicyclo[3.1.0]hexan-4-one, also known as Sabina ketone, is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol . This compound is characterized by a bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. The presence of a ketone functional group at the second position and a methyl group at the fifth position further defines its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylbicyclo[3.1.0]hexan-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This method, although efficient, requires specialized equipment and glassware, making it challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of catalytic processes can be applied to develop scalable production methods. The use of continuous flow reactors and advanced catalytic systems may offer potential solutions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-methylbicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ketone functional group is particularly reactive and can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: The oxidation of this compound typically yields carboxylic acids or diketones.
Reduction: Reduction reactions produce the corresponding alcohol, 5-Methylbicyclo[3.1.0]hexan-2-ol.
Substitution: Halogenation results in the formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-methylbicyclo[3.1.0]hexan-4-one has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. Its unique bicyclic structure makes it an interesting subject for studying reaction mechanisms and stereochemistry .
In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties. The compound’s structural features make it a candidate for drug design and development, particularly in the search for new antimicrobial and anti-inflammatory agents .
Wirkmechanismus
The mechanism of action of 1-methylbicyclo[3.1.0]hexan-4-one is primarily related to its interaction with biological targets through its ketone functional group. The compound can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexan-2-one: This compound shares the same bicyclic structure but lacks the methyl group at the fifth position.
5-Isopropylbicyclo[3.1.0]hexan-2-one:
Uniqueness
The presence of the methyl group at the fifth position in 1-methylbicyclo[3.1.0]hexan-4-one distinguishes it from other similar compounds. This structural feature influences its chemical reactivity and biological activity, making it a unique compound for various applications .
Eigenschaften
IUPAC Name |
5-methylbicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLGSJXMDGAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

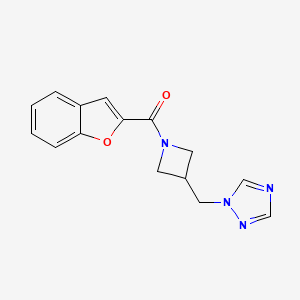
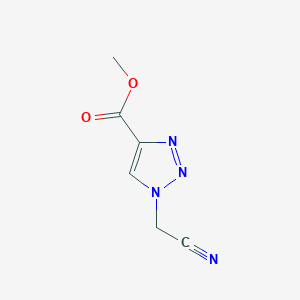
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2824833.png)
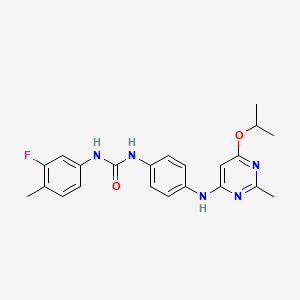
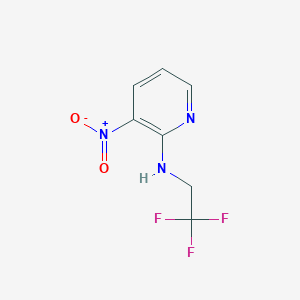
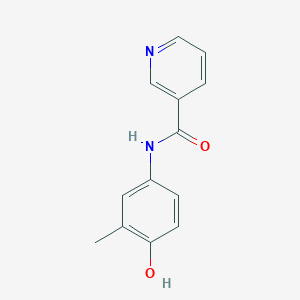
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)
![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)
